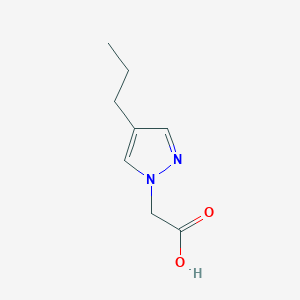

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(4-propylpyrazol-1-yl)acetic acid |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12) |

InChI Key |

DDELELVEZJERAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN(N=C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization of 2 4 Propyl 1h Pyrazol 1 Yl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(4-propyl-1H-pyrazol-1-yl)acetic acid suggests two primary disconnections. The most logical approach involves disconnecting the C-N bond between the pyrazole (B372694) ring and the acetic acid group. This leads to the key intermediate, 4-propyl-1H-pyrazole, and a two-carbon electrophile that can introduce the acetic acid functionality, such as ethyl bromoacetate (B1195939).

A second disconnection can be made within the pyrazole ring itself, breaking it down into simpler, acyclic precursors. This typically involves a disconnection of the N-N bond and two C-N bonds, leading back to a 1,3-dicarbonyl compound and hydrazine (B178648). For the synthesis of 4-propyl-1H-pyrazole, a suitable 1,3-dicarbonyl precursor would be 3-oxoheptanal or a related derivative.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The selection of appropriate starting materials is crucial for an efficient synthesis. Based on the retrosynthetic analysis, the key precursors are:

For the Pyrazole Core:

Hydrazine or Hydrazine Hydrate (B1144303): This provides the two adjacent nitrogen atoms of the pyrazole ring.

A 1,3-Dicarbonyl Compound: To form the 4-propylpyrazole ring, a dicarbonyl compound with a propyl group at the appropriate position is required. A suitable precursor is 3-oxoheptanal. Alternatively, related compounds like ethyl 2-formylpentanoate could also be considered.

For the Acetic Acid Moiety:

Ethyl Bromoacetate or similar haloacetic acid esters: These are common and effective electrophiles for the N-alkylation of pyrazoles. The ester functionality serves as a protected form of the carboxylic acid, which can be deprotected in a subsequent step.

The availability, stability, and cost of these precursors are important considerations for both laboratory-scale synthesis and potential scale-up.

Established and Novel Synthetic Pathways to the Pyrazole Acetic Acid Core

The synthesis of this compound can be approached through a multi-step sequence.

Step 1: Synthesis of 4-Propyl-1H-pyrazole

A well-established method for the synthesis of pyrazoles is the Knorr pyrazole synthesis . jk-sci.comresearchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine. jk-sci.com In the context of synthesizing 4-propyl-1H-pyrazole, the reaction would proceed as follows:

Reaction of 3-oxoheptanal with hydrazine hydrate: The 1,3-dicarbonyl compound, 3-oxoheptanal, is reacted with hydrazine hydrate in a suitable solvent, often an alcohol like ethanol (B145695), and typically under acidic or neutral conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the 4-propyl-1H-pyrazole.

Step 2: N-Alkylation of 4-Propyl-1H-pyrazole

Once the 4-propyl-1H-pyrazole is obtained, the acetic acid moiety is introduced via N-alkylation. This is a common transformation for pyrazole derivatives.

Reaction with Ethyl Bromoacetate: 4-Propyl-1H-pyrazole is treated with an electrophile such as ethyl bromoacetate in the presence of a base. The base deprotonates the pyrazole nitrogen, creating a nucleophilic anion that attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide and forming ethyl 2-(4-propyl-1H-pyrazol-1-yl)acetate.

Step 3: Hydrolysis of the Ester

The final step is the conversion of the ester to the carboxylic acid.

Base-catalyzed Hydrolysis: The ethyl 2-(4-propyl-1H-pyrazol-1-yl)acetate is subjected to hydrolysis, typically using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solvent system. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product, this compound.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimization of 4-Propyl-1H-pyrazole Synthesis:

The Knorr synthesis can be influenced by several factors:

Solvent: While ethanol is commonly used, other solvents can be explored to improve solubility and reaction rates.

Catalyst: The reaction can be performed under neutral, acidic, or basic conditions. The choice of catalyst can affect the regioselectivity and yield.

Temperature and Reaction Time: Optimization of these parameters is crucial to ensure complete reaction and minimize the formation of byproducts.

Optimization of N-Alkylation:

The N-alkylation step is often a critical point for optimization, as the regioselectivity of the alkylation can be a concern with unsymmetrically substituted pyrazoles. However, for 4-propyl-1H-pyrazole, the two nitrogen atoms are equivalent, simplifying the regioselectivity issue. Key parameters to optimize include:

Base: A variety of bases can be used, ranging from weaker bases like potassium carbonate to stronger bases like sodium hydride. The choice of base can significantly impact the reaction rate and yield.

Solvent: The solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Common solvents include acetone, acetonitrile (B52724), and dimethylformamide (DMF).

Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Acetone | Reflux | 12 | Moderate |

| 2 | NaH | DMF | 0 to RT | 4 | High |

| 3 | Cs2CO3 | Acetonitrile | RT | 8 | High |

Optimization of Hydrolysis:

The hydrolysis of the ester is generally a high-yielding reaction. Optimization may involve:

Concentration of the Base: Using a sufficient excess of base ensures complete hydrolysis.

Reaction Temperature: Heating can accelerate the hydrolysis, but care must be taken to avoid degradation of the product.

Considerations for Scalable Synthesis

For the large-scale production of this compound, several factors must be considered:

Cost and Availability of Starting Materials: The economic viability of the synthesis depends on the cost of 3-oxoheptanal, hydrazine, and ethyl bromoacetate.

Reaction Safety: The use of hydrazine, which is a hazardous substance, requires appropriate safety precautions, especially on a large scale. The N-alkylation step, particularly if using a strong base like sodium hydride, also requires careful handling.

Work-up and Purification: The purification methods used in the laboratory, such as column chromatography, may not be practical for large-scale production. Alternative methods like crystallization or distillation should be developed.

One-Pot Procedures: Investigating the possibility of a one-pot synthesis, where the formation of the pyrazole and the subsequent N-alkylation are performed in a single reaction vessel without isolation of the intermediate, could significantly improve the efficiency and reduce the cost of a large-scale process.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Propyl 1h Pyrazol 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid, a combination of ¹H NMR and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. hw.ac.uklibretexts.org The methylene (B1212753) protons of the acetic acid moiety (N-CH₂-COOH) would likely resonate as a singlet around 4.8-5.0 ppm.

The protons on the pyrazole (B372694) ring are expected in the aromatic region, with the C3-H and C5-H protons appearing as distinct singlets, likely between 7.5 and 8.0 ppm. The propyl group protons would present a characteristic pattern: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the central methylene group (-CH₂-) around 1.6 ppm, and a triplet for the methylene group attached to the pyrazole ring (-CH₂-) around 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data, providing a count of the non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the 170-185 ppm region. libretexts.org The carbons of the pyrazole ring would resonate in the aromatic region, typically between 110 and 150 ppm. The methylene carbon of the acetic acid group is expected around 50-55 ppm. The propyl group carbons would appear in the aliphatic region, with the terminal methyl carbon being the most shielded (around 10-15 ppm). bhu.ac.in

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | br s | 170 - 185 |

| N-CH₂-COOH | ~4.9 | s | ~52 |

| Pyrazole C5-H | ~7.6 | s | ~139 |

| Pyrazole C3-H | ~7.5 | s | ~129 |

| Pyrazole C4 | - | - | ~118 |

| Propyl-CH₂ (α to pyrazole) | ~2.5 | t | ~28 |

| Propyl-CH₂ (β to pyrazole) | ~1.6 | sext | ~23 |

| Propyl-CH₃ | ~0.9 | t | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would be critical for confirming the molecular formula of this compound (C₉H₁₄N₂O₂). The expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value, with a mass accuracy of less than 5 ppm providing strong evidence for the proposed formula.

The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation. Key predicted fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety (-CH₂COOH, 59 Da). Another likely fragmentation would be the cleavage of the propyl group, leading to characteristic losses of methyl (15 Da) or ethyl (29 Da) radicals. The pyrazole ring itself is relatively stable, but characteristic fragmentation patterns involving ring cleavage could also be observed and analyzed. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature would be the very broad O-H stretching band of the carboxylic acid, typically appearing between 2500 and 3300 cm⁻¹. libretexts.orgopenstax.org This broadness is due to strong hydrogen bonding between carboxylic acid dimers. A sharp and intense C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹. echemi.com

Other characteristic absorptions would include C-H stretching from the alkyl propyl group and the methylene group just below 3000 cm⁻¹, C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region, and a C-O stretching band between 1210-1320 cm⁻¹. orgchemboulder.comresearchgate.net

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl) | 2850 - 2960 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=N, C=C (Pyrazole Ring) | 1400 - 1600 | Medium-Weak |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the pyrazole ring. Unsubstituted pyrazole in the gas phase shows a strong absorption maximum around 203 nm, attributed to a π → π* transition. nih.gov The substitution on the ring and the presence of the carboxylic acid group may cause a slight shift in the absorption maximum (λ_max), but it is expected to remain in the short-wavelength UV region, likely between 200-240 nm. researchgate.net

Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation

The purity of a synthesized batch of this compound would be assessed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. ijcpa.in Detection would be performed using a UV detector set to the λ_max of the pyrazole chromophore. This method would allow for the quantification of the compound and the detection of any impurities.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. A silica (B1680970) gel plate and a mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) would be suitable. Visualization could be achieved using a UV lamp or by staining with an appropriate reagent like potassium permanganate.

Due to the acidic nature of the compound, capillary electrophoresis (CE) could also be a viable technique for purity analysis, offering high resolution and efficiency.

Theoretical and Computational Chemistry Investigations of 2 4 Propyl 1h Pyrazol 1 Yl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

No published studies detailing the electronic structure, charge distribution, or molecular orbital analysis of 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid using Density Functional Theory (DFT) or other quantum chemical methods were identified. Such an analysis would typically provide insights into the molecule's reactivity, polarity, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Conformational Landscape and Energetic Minima

There are no available reports on the conformational landscape and energetic minima of this compound. A computational study of this nature would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional structures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific predicted spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, for this compound derived from quantum chemical calculations are not present in the current body of scientific literature. These theoretical predictions are valuable for complementing experimental spectroscopic data.

Molecular Dynamics Simulations to Explore Dynamic Behavior

No molecular dynamics simulation studies of this compound have been published. Such simulations would offer a detailed view of the molecule's behavior over time, including its flexibility, interactions with solvents, and conformational changes, which are crucial for understanding its function in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Bioactivity Prediction

There are no specific Quantitative Structure-Activity Relationship (QSAR) models that include this compound for the prediction of its hypothetical bioactivity. QSAR studies on broader classes of pyrazole (B372694) derivatives have been conducted, but data for this particular compound is not available.

Molecular Docking Studies with Identified or Putative Biological Targets

No molecular docking studies involving this compound with any identified or putative biological targets have been reported in the scientific literature. Docking studies are instrumental in predicting the binding affinity and mode of interaction between a small molecule and a protein target, thereby suggesting potential therapeutic applications.

Structure Activity Relationship Sar and Molecular Design Principles for 2 4 Propyl 1h Pyrazol 1 Yl Acetic Acid Derivatives

Identification of Key Pharmacophoric Features within the Pyrazole (B372694) Acetic Acid Scaffold

The pyrazole acetic acid scaffold, exemplified by 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid, possesses several key pharmacophoric features that are critical for its biological activity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For pyrazole derivatives, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. mdpi.com

Pharmacophore mapping studies on various pyrazole derivatives have identified common features essential for their activity. For instance, a three-point pharmacophore model developed for pyrazole derivatives with antiproliferative activity highlighted the importance of two hydrophobic groups and one hydrogen bond acceptor.

The core structure of this compound contains:

A Pyrazole Ring: This five-membered aromatic heterocycle is a crucial component. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, and the NH group (in the 1H-pyrazole tautomer) can act as a hydrogen bond donor. The aromatic nature of the ring allows for potential π-π stacking interactions with biological targets.

An Acetic Acid Moiety: The carboxylic acid group is a key feature, often acting as a strong hydrogen bond donor and acceptor. It can also engage in ionic interactions, which are critical for binding to many biological macromolecules.

A Propyl Group at the C4 Position: This alkyl chain contributes a hydrophobic region to the molecule. The size and lipophilicity of this substituent can significantly influence the compound's binding affinity and pharmacokinetic properties.

The spatial arrangement of these features—the hydrophobic propyl group, the hydrogen-bonding capabilities of the pyrazole ring, and the ionizable acetic acid group—constitutes the fundamental pharmacophore of this scaffold.

| Feature | Role in Molecular Interactions |

| Pyrazole Ring | Hydrogen bond acceptor (N atoms), Hydrogen bond donor (NH group), Aromatic (π-π) interactions |

| Acetic Acid Moiety | Hydrogen bond donor/acceptor, Ionic interactions |

| C4-Propyl Group | Hydrophobic interactions |

Rational Design Strategies for Structural Analogs of this compound

Rational drug design for analogs of this compound involves systematic modifications of its structure to enhance potency, selectivity, and pharmacokinetic properties. These strategies are often guided by known SAR data and computational modeling.

Key strategies for designing structural analogs include:

Modification of the C4-Substituent: The propyl group at the C4 position is a prime target for modification. Varying the length and branching of the alkyl chain can modulate the hydrophobic interactions with the target protein. For example, replacing the propyl group with smaller (e.g., methyl, ethyl) or larger (e.g., butyl, pentyl) alkyl groups, or introducing cyclic structures (e.g., cyclopropyl, cyclohexyl), can fine-tune the binding affinity. The introduction of different functional groups at this position can also explore other types of interactions.

Substitution on the Pyrazole Ring: While the parent compound is substituted at the C4 position, other positions (C3 and C5) on the pyrazole ring can also be modified. Introducing small alkyl or electron-withdrawing/donating groups at these positions can alter the electronic properties of the pyrazole ring and influence its hydrogen-bonding capacity.

Alteration of the Acetic Acid Linker: The length of the acetic acid side chain can be varied. For instance, extending it to a propionic or butyric acid moiety could optimize the positioning of the carboxylate group within the binding pocket of a target enzyme or receptor.

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to improve metabolic stability or alter binding modes. Similarly, the pyrazole ring itself could be replaced by other five-membered heterocycles to explore different electronic and steric properties.

A study on 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 receptor antagonists demonstrated that optimization of substituents on the pyrazole ring could lead to low nanomolar inhibitors, highlighting the importance of systematic structural modifications. nih.gov

Impact of Substituent Modifications on Theoretical Activity and Binding Preferences

The modification of substituents on the this compound scaffold is predicted to have a significant impact on its biological activity and binding preferences. These predictions are often based on established medicinal chemistry principles and computational analyses.

For this compound, modifying the propyl group could lead to the following theoretical outcomes:

| Modification of C4-Propyl Group | Predicted Impact on Activity/Binding |

| Increase in alkyl chain length | May enhance hydrophobic interactions, potentially increasing binding affinity up to an optimal length. |

| Introduction of branching | Could provide better steric fit into a specific hydrophobic pocket, enhancing selectivity. |

| Replacement with polar groups | May introduce new hydrogen bonding opportunities but could also decrease hydrophobic binding. |

| Introduction of aromatic rings | Could introduce π-π stacking interactions, significantly altering the binding mode and affinity. |

Impact of Modifications on Other Parts of the Scaffold: Modifications to the pyrazole ring and the acetic acid moiety also play a crucial role. For example, N-alkylation or N-arylation of the pyrazole ring can influence the molecule's orientation in a binding site and its metabolic stability. scispace.com The choice of bioisostere for the carboxylic acid can affect the pKa of the acidic group, thereby influencing its ionization state at physiological pH and its ability to form ionic bonds.

Computational Approaches to Guide SAR Exploration and Lead Optimization

Computational chemistry offers powerful tools to guide the exploration of SAR and to optimize lead compounds like this compound. These methods can predict the binding affinity and mode of interaction of designed analogs, thereby prioritizing the synthesis of the most promising compounds.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.comresearchgate.net For this compound derivatives, docking studies can be used to visualize how these molecules might bind to the active site of a target protein. This allows researchers to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that contribute to binding. nih.gov By docking a series of virtual analogs with different substituents, it is possible to predict which modifications are most likely to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. nih.govrjpbr.comrsc.org For a series of this compound analogs, a QSAR model could be developed by correlating their experimentally determined biological activities with calculated molecular descriptors (e.g., logP, molecular weight, electronic properties). Such a model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design process. A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives successfully identified pharmacophores and predicted biological activity. nih.gov

Pharmacophore Modeling: As discussed in section 5.1, pharmacophore models define the essential 3D arrangement of features necessary for biological activity. Once a pharmacophore model is established for a series of active pyrazole acetic acid derivatives, it can be used as a 3D query to screen large virtual libraries of compounds to identify new potential leads that fit the model.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, provide a robust framework for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Mechanistic Investigations of Biological Interactions of 2 4 Propyl 1h Pyrazol 1 Yl Acetic Acid in Vitro and in Silico Focus

Exploration of Potential Biological Targets through In Silico Screening and Databases

In silico screening represents a critical first step in hypothesizing the biological targets of a novel compound like 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid. These computational methods leverage the compound's structure to predict its interactions with known biological macromolecules, thereby guiding subsequent experimental validation. nih.govnih.gov

Structure-Based Virtual Screening (SBVS): If the three-dimensional structures of potential protein targets are known, molecular docking can be employed. This technique simulates the binding of the compound within the active or allosteric site of a protein, calculating a binding affinity score. nih.gov For a pyrazole (B372694) derivative, this could involve docking against a wide array of targets such as kinases, cyclooxygenases (COXs), or G-protein coupled receptors (GPCRs), which are known to be modulated by this class of compounds.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS methods can be utilized. These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound would be compared against databases of compounds with known biological activities (e.g., ChEMBL, PubChem) to identify molecules with similar pharmacophores or chemical fingerprints. oup.com This could reveal potential targets based on the known activities of the matched compounds.

Target Prediction Databases and Tools: A variety of online tools and databases can be used to predict potential targets. These platforms often combine both ligand- and structure-based approaches, using machine learning algorithms to predict interactions based on large datasets of known drug-target interactions. mdpi.com

Hypothetical In Silico Screening Results:

The following table illustrates the potential output from an in silico screening campaign for this compound. The targets listed are known to be modulated by other pyrazole-containing compounds.

| Predicted Target Class | Specific Example Target | Screening Method | Predicted Binding Affinity/Score | Rationale for Investigation |

| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Molecular Docking | -8.5 kcal/mol | Pyrazole derivatives are known kinase inhibitors. mdpi.com |

| Cyclooxygenase (COX) | COX-2 | Pharmacophore Matching | 0.85 Similarity Score | The pyrazole scaffold is present in known COX-2 inhibitors. |

| G-Protein Coupled Receptor (GPCR) | Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2) | Ligand Similarity Search | High | Pyrazole acetic acids have been identified as CRTh2 antagonists. |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Methodologies for In Vitro Enzyme Inhibition and Activation Assays

Following the identification of potential enzyme targets from in silico screening, in vitro assays are conducted to experimentally validate and quantify the compound's effect on enzyme activity. These assays are fundamental to understanding the compound's mechanism of action.

Principles of Enzyme Kinetic Assays: Enzyme assays measure the rate of an enzyme-catalyzed reaction, typically by monitoring the consumption of a substrate or the formation of a product over time. wikipedia.org The introduction of an inhibitor, such as this compound, would be expected to decrease this rate. The potency of an inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. edx.orgportlandpress.com

Common Assay Formats:

Spectrophotometric Assays: These assays rely on a change in absorbance of light upon the conversion of a substrate to a product.

Fluorometric Assays: These are highly sensitive assays that measure changes in fluorescence intensity as the reaction progresses. numberanalytics.com

Luminometric Assays: These assays measure the light produced from a chemiluminescent reaction.

Determining the Mechanism of Inhibition: Further kinetic experiments, by varying the concentrations of both the substrate and the inhibitor, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). numberanalytics.comlibretexts.org From these studies, the inhibition constant (Ki), a true measure of the inhibitor's binding affinity, can be determined. edx.orgyoutube.com The Cheng-Prusoff equation is often used to convert the experimentally determined IC50 value to a Ki value. youtube.comnih.gov

Illustrative Enzyme Inhibition Data:

This table provides a hypothetical example of data that could be generated from enzyme inhibition assays for this compound against a putative target.

| Enzyme Target | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Cyclooxygenase-2 (COX-2) | Fluorometric | Arachidonic Acid | 1.5 | 0.7 | Competitive |

| 5-Lipoxygenase (5-LOX) | Spectrophotometric | Linoleic Acid | > 100 | N/A | No significant inhibition |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Cell-Based Assays for Probing Intracellular Pathway Modulation and Phenotypic Changes

Cell-based assays are crucial for understanding how a compound affects cellular function in a more physiologically relevant context. These assays can reveal the modulation of intracellular signaling pathways and resulting phenotypic changes. nih.gov

Signaling Pathway Analysis: If a compound is shown to interact with a specific enzyme or receptor, subsequent assays can investigate its impact on the downstream signaling cascade. nih.gov

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase, β-galactosidase) under the control of a specific response element in a promoter. Activation or inhibition of the signaling pathway leads to a measurable change in the reporter protein's expression.

Phosphorylation Assays: Many signaling pathways involve protein phosphorylation. Techniques like Western blotting, ELISA, or flow cytometry with phospho-specific antibodies can be used to detect changes in the phosphorylation state of key signaling proteins. nih.gov

Calcium Flux Assays: For pathways involving calcium signaling (e.g., GPCRs), fluorescent dyes that bind to calcium can be used to measure changes in intracellular calcium concentrations upon compound treatment.

Cell viability and proliferation

Apoptosis (programmed cell death)

Changes in cell shape and size

Subcellular localization of proteins

Formation of cellular structures (e.g., neurite outgrowth, tube formation)

Illustrative Data from a Cell-Based Pathway Assay:

| Cell Line | Pathway of Interest | Assay Type | Endpoint Measured | Result with Compound |

| HEK293 (transfected with NF-κB reporter) | NF-κB Signaling | Luciferase Reporter Assay | Luciferase Activity | 75% inhibition at 10 µM |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Investigation of Antimicrobial, Antiparasitic, or Anticancer Mechanisms in In Vitro Models

The broad biological activities of pyrazole derivatives warrant the investigation of their potential as antimicrobial, antiparasitic, or anticancer agents.

Antimicrobial Assays: Standardized methods are used to determine a compound's activity against bacteria and fungi. clsi.orgfda.gov

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Disk Diffusion: A paper disk impregnated with the compound is placed on an agar (B569324) plate inoculated with the microorganism. The diameter of the zone of growth inhibition around the disk is measured to assess the compound's activity. nih.gov

Antiparasitic Assays: In vitro assays for antiparasitic activity are highly dependent on the specific parasite being studied. For example, assays against Plasmodium falciparum (malaria) often involve culturing the parasite in red blood cells and measuring growth inhibition using fluorescent DNA-binding dyes. nih.gov For Trypanosoma cruzi (Chagas disease), assays may use genetically modified parasites that express a reporter enzyme like β-galactosidase. scielo.br

Anticancer Assays: A variety of in vitro assays are used to assess the anticancer potential of a compound against a panel of human cancer cell lines.

Cytotoxicity/Cell Viability Assays: These assays measure the ability of a compound to kill cancer cells or inhibit their proliferation. Common methods include the MTT assay (measures metabolic activity) and the sulforhodamine B (SRB) assay (measures cellular protein content). researchgate.netmdpi.com From these assays, an IC50 value is determined.

Clonogenic Assay: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a measure of a compound's long-term effect on cell survival.

Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces apoptosis or causes cell cycle arrest at a specific phase.

Example of In Vitro Anticancer Activity Data:

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| MCF-7 | Breast Cancer | SRB Assay | 25.3 |

| A549 | Lung Cancer | MTT Assay | 42.1 |

| HCT116 | Colon Cancer | SRB Assay | 18.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Modulatory Effects on Specific Biochemical Pathways and Protein Interactions (In Vitro)

Beyond single enzymes or receptors, it is important to understand how a compound affects complex biochemical pathways and protein-protein interactions (PPIs).

Biochemical Pathway Analysis: This can be achieved by measuring the levels of key metabolites in a pathway using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). For example, if this compound is a suspected inhibitor of an enzyme in the arachidonic acid cascade, the levels of prostaglandins (B1171923) and leukotrienes in cell culture supernatants could be measured after treatment.

Protein-Protein Interaction (PPI) Assays: PPIs are crucial for many cellular processes, and their modulation is an emerging area of drug discovery. csic.es In vitro methods to study the effect of a compound on PPIs include:

Co-immunoprecipitation (Co-IP): This technique is used to determine if two proteins interact within a cell lysate. The effect of a compound on this interaction can be assessed. nih.gov

Surface Plasmon Resonance (SPR): This label-free technique can measure the binding kinetics of two proteins in real-time and can be used to screen for compounds that disrupt or stabilize the interaction.

Fluorescence Resonance Energy Transfer (FRET): In a cellular context, FRET can be used to monitor the proximity of two fluorescently tagged proteins. A change in the FRET signal upon compound treatment would indicate modulation of the PPI. nih.gov

Protein Fragment Complementation Assays (PCA): In these assays, two interacting proteins are fused to complementary fragments of a reporter enzyme. The interaction of the proteins brings the fragments together, reconstituting the enzyme's activity, which can be measured. nih.gov

Derivatization Strategies and Analog Synthesis of 2 4 Propyl 1h Pyrazol 1 Yl Acetic Acid

Synthetic Approaches to Modify the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile heterocyclic scaffold that allows for structural modifications at its carbon and nitrogen atoms. nih.govchim.it For a pre-formed system like 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid, derivatization typically involves electrophilic substitution reactions, though the specific conditions depend on the directing effects of the existing substituents (the N-acetic acid and C4-propyl groups).

Key synthetic strategies for modifying the pyrazole ring include:

Electrophilic Substitution: The pyrazole ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, and formylation. The Vilsmeier-Haack reaction, for instance, is a common method for introducing a formyl (aldehyde) group onto the pyrazole ring, typically at the C4 position if vacant. mdpi.comrsc.org However, since the C4 position is already occupied by a propyl group in the target molecule, substitution would be directed to the C3 or C5 positions. This newly introduced formyl group can then serve as a chemical handle for further modifications, such as conversion to other functional groups or use in condensation reactions. bookpi.org

Metalation and Cross-Coupling: Directed ortho-metalation followed by quenching with an electrophile is a powerful technique for functionalizing specific positions on heterocyclic rings. Alternatively, introducing a halogen atom (e.g., bromine or iodine) onto the pyrazole ring at the C3 or C5 position creates a substrate suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding molecular diversity.

N-Alkylation/Arylation: While the N1 position is already substituted with the acetic acid moiety, this approach is fundamental in the initial synthesis of such scaffolds. The synthesis of N-substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), which dictates the substituent at the N1 position. mdpi.comresearchgate.net

A summary of potential modifications to the pyrazole ring is presented below.

| Modification Site | Reaction Type | Reagents/Conditions | Potential New Substituent |

| C3 / C5 | Halogenation | NBS, Br₂ / Acetic Acid | -Br, -Cl |

| C3 / C5 | Nitration | HNO₃ / H₂SO₄ | -NO₂ |

| C3 / C5 | Formylation | Vilsmeier-Haack (POCl₃, DMF) | -CHO |

| C3 / C5 (from halo) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl groups |

| C3 / C5 (from halo) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl groups |

Chemical Modifications at the Acetic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, allowing for the synthesis of esters, amides, and other related analogs. numberanalytics.com These modifications are often pursued to alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.

Common modifications include:

Esterification: The carboxylic acid can be readily converted to a variety of esters (e.g., methyl, ethyl, tert-butyl, benzyl (B1604629) esters) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide under basic conditions. uobabylon.edu.iq

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide), to activate the carboxylic acid. vulcanchem.com This approach allows for the introduction of a vast array of substituents by varying the amine coupling partner.

The table below illustrates potential derivatives formed by modifying the acetic acid group.

| Derivative Type | Synthetic Method | Example Reagents | Resulting Functional Group |

| Methyl Ester | Fischer Esterification | Methanol (B129727), H₂SO₄ | -COOCH₃ |

| Ethyl Ester | Alkylation | Ethyl iodide, K₂CO₃ | -COOCH₂CH₃ |

| Benzyl Ester | Alkylation | Benzyl bromide, Cs₂CO₃ | -COOCH₂Ph |

| Primary Amide | Amide Coupling | NH₄Cl, HATU, DIPEA | -CONH₂ |

| Secondary Amide | Amide Coupling | Methylamine, HATU | -CONHCH₃ |

| Amino Acid Conjugate | Amide Coupling | Glycine methyl ester, DCC | -CONHCH₂COOCH₃ |

Design and Synthesis of Bioisosteric Analogs

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or enhancing biological activity while improving other properties. patsnap.com For this compound, bioisosteric replacement can be considered for both the carboxylic acid moiety and the pyrazole ring.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve pharmacokinetic properties, as its acidic nature can lead to poor bioavailability. nih.gov Common non-classical bioisosteres for carboxylic acids include tetrazole, 1-hydroxypyrazole, acyl sulfonamide, and hydroxamic acid. nih.govebi.ac.uk For example, research has shown the successful replacement of an acetic acid moiety with a 1-hydroxypyrazole group in a series of enzyme inhibitors, resulting in a superior physicochemical profile. nih.govebi.ac.uk

Pyrazole Ring Bioisosteres: The pyrazole ring itself can be considered a bioisostere of other five-membered aromatic heterocycles like isoxazole, thiazole, or 1,2,3-triazole. researchgate.net It has also been used as a replacement for amide bonds in certain molecular contexts. researchgate.net The choice of replacement depends on matching the electronic and steric properties of the pyrazole ring to maintain key interactions with a biological target.

Potential bioisosteric replacements are summarized in the table below.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Similar acidity (pKa) and spatial arrangement. |

| Carboxylic Acid (-COOH) | 1-Hydroxypyrazole | Acts as an acidic proton donor with improved properties. nih.govebi.ac.uk |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic N-H proton, can form similar hydrogen bonds. |

| Pyrazole Ring | Isoxazole Ring | Similar size, shape, and potential hydrogen bonding patterns. |

| Pyrazole Ring | Thiazole Ring | Introduces a sulfur atom, altering electronics and potential interactions. rsc.org |

| Pyrazole Ring | 1,2,3-Triazole Ring | Readily accessible via "click chemistry" (cycloaddition reactions). |

Prodrug Design Concepts for Enhanced Research Probing and Delivery

Prodrugs are inactive or less active precursors of a parent compound that are converted in vivo to the active form. nih.gov For carboxylic acid-containing molecules like this compound, a common prodrug strategy involves masking the polar carboxyl group with a promoiety to enhance membrane permeability and oral absorption. patsnap.comresearchgate.net

The most prevalent approach is the formation of ester prodrugs, which are designed to be cleaved by endogenous esterase enzymes in the blood or tissues, releasing the active parent acid. uobabylon.edu.iq

Key prodrug concepts include:

Simple Alkyl or Aryl Esters: Methyl, ethyl, or phenyl esters can serve as simple prodrugs. The rate of hydrolysis can be tuned by altering the steric and electronic properties of the alcohol used for esterification. uobabylon.edu.iq

Acyloxymethyl Esters: These prodrugs, such as the pivaloyloxymethyl (POM) ester, are often used to improve the bioavailability of carboxylic acids. They undergo a two-step hydrolysis process, first by esterases to release an unstable intermediate, which then spontaneously decomposes to release the parent acid.

Amino Acid Conjugates: Amide-linked conjugates with amino acids can be designed to be substrates for specific peptidases or to utilize amino acid transporters for targeted delivery into cells.

| Prodrug Strategy | Promolety Example | Cleavage Mechanism | Potential Advantage |

| Simple Ester | Ethyl | Esterase-mediated hydrolysis | Simplicity of synthesis |

| Acyloxymethyl Ester | Pivaloyloxymethyl (POM) | Esterase-mediated, then spontaneous chemical cleavage | Bypasses rapid first-pass metabolism |

| Carbonate Prodrug | Ethoxycarbonyloxymethyl | Esterase-mediated hydrolysis | Tunable cleavage rates |

| Amino Acid Conjugate | Glycine or Alanine | Peptidase-mediated hydrolysis | Potential for active transport |

Application of Parallel Synthesis and Combinatorial Chemistry for Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov The scaffold of this compound is well-suited for these approaches, allowing for systematic variation at multiple points of the molecule.

A typical combinatorial approach would involve a multi-step synthesis on a solid support or in solution phase using a grid-based design. For example:

Scaffold Synthesis: A core pyrazole scaffold could be synthesized with functional handles for diversification (e.g., a halogen on the pyrazole ring).

Parallel Derivatization (Step 1): The pyrazole ring could be diversified in parallel using a set of different boronic acids in a Suzuki coupling reaction. researchgate.net

Parallel Derivatization (Step 2): The resulting library of pyrazole-acetic acids would then be coupled with a diverse library of amines in a parallel amidation reaction.

This strategy allows for the exponential expansion of the number of unique compounds from a small number of building blocks. For instance, reacting 20 different pyrazole cores with 50 different amines would generate a library of 1,000 distinct amide derivatives. researchgate.netmdpi.com Such libraries are invaluable for structure-activity relationship (SAR) studies in early-stage research.

A hypothetical combinatorial library design is shown below.

| Scaffold | R¹ Variation (e.g., at C5) | R² Variation (Amide) |

| 2-(4-Propyl-1H-pyrazol-1-yl)acetyl- | -H | -NH(CH₃) |

| -Br | -NH(CH₂CH₃) | |

| -Phenyl | -N(CH₃)₂ | |

| -Thienyl | -NH(Cyclopropyl) | |

| (...and other aryl/heteroaryl groups) | (...and other primary/secondary amines) |

Applications in Chemical Biology and Advanced Materials Research Involving 2 4 Propyl 1h Pyrazol 1 Yl Acetic Acid

Development as Chemical Probes for In Vitro and Cellular Studies

The intrinsic properties of the 2-(4-propyl-1H-pyrazol-1-yl)acetic acid scaffold make it an attractive starting point for the design of chemical probes. The pyrazole (B372694) core is a well-established pharmacophore found in numerous biologically active compounds, suggesting its potential to interact with specific biological targets. The acetic acid side chain offers a convenient handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers.

Researchers are exploring the synthesis of derivatives of this compound to create tailored chemical probes. These probes can be instrumental in studying complex biological processes within controlled in vitro settings and in living cells. For instance, by attaching a fluorescent dye, these probes could be used to visualize the localization and dynamics of their target proteins or enzymes within cellular compartments.

Utilization in Target Identification and Validation Research Methodologies

A significant challenge in drug discovery is the identification and validation of the biological targets of small molecules. This compound and its derivatives have the potential to be valuable tools in this endeavor. Affinity-based target identification methods, for example, could utilize immobilized versions of this compound to capture interacting proteins from cell lysates.

Furthermore, the development of photo-affinity probes based on the this compound structure is a promising avenue. Such probes, when activated by light, can form a covalent bond with their target protein, enabling its subsequent identification through techniques like mass spectrometry. Validating the biological target of a bioactive compound is a critical step, and probes derived from this pyrazole derivative could facilitate this process, providing greater confidence in the therapeutic potential of new drug candidates.

Potential Role in Biosensor Development and Diagnostic Research Platforms

The ability of the pyrazole moiety to participate in specific binding interactions, coupled with the functional handle provided by the acetic acid group, positions this compound as a candidate for the development of novel biosensors. By immobilizing this compound or its derivatives onto the surface of a transducer (e.g., an electrode, optical fiber, or quartz crystal microbalance), it may be possible to create a sensor that specifically detects the presence of a target analyte.

In the context of diagnostics, such biosensors could be designed to detect biomarkers associated with specific diseases. The interaction between the immobilized pyrazole derivative and its target could generate a measurable signal, providing a rapid and sensitive method for diagnosis. Research in this area is focused on optimizing the immobilization chemistry and enhancing the selectivity and sensitivity of the detection platform.

Integration into Supramolecular Architectures and Self-Assembly Studies

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. Pyrazole derivatives are known to form predictable hydrogen bonding and π-stacking interactions, making them valuable building blocks for supramolecular assembly. mdpi.comresearchgate.net The carboxylic acid group of this compound can also participate in robust hydrogen-bonding motifs.

Researchers are investigating how the interplay of these interactions can be used to guide the self-assembly of this molecule into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. mdpi.comrsc.org The propyl group on the pyrazole ring can also influence the packing and dimensionality of the resulting structures. Understanding and controlling these self-assembly processes is crucial for the bottom-up fabrication of novel materials with tailored properties.

Functionalization of Materials Surfaces

The modification of material surfaces to impart specific chemical or biological properties is a cornerstone of advanced materials research. The carboxylic acid group of this compound provides a versatile anchor for attaching this molecule to a wide variety of surfaces, including metal oxides, polymers, and carbon-based materials.

Future Research Directions and Emerging Methodologies for 2 4 Propyl 1h Pyrazol 1 Yl Acetic Acid

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic routes to 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid.

Unconventional Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved purity of the final product. researchgate.netrsc.org For the synthesis of pyrazole derivatives, microwave-assisted methods can significantly enhance the efficiency of cyclocondensation reactions. nih.govacs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. chemmethod.comchemmethod.comnih.gov This methodology is particularly advantageous for reactions that are exothermic or involve hazardous intermediates, making it a safer and more efficient alternative to traditional batch synthesis. chemmethod.comgenescells.ru

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netfrontiersin.org This method has been successfully employed in the synthesis of various heterocyclic compounds, including pyrazoles. nih.gov

Green Chemistry Approaches:

In line with the principles of sustainable chemistry, future synthetic strategies will aim to minimize environmental impact. nih.govnih.gov This includes:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids. nih.govnih.gov

Development of Green Catalysts: Employing reusable and non-toxic catalysts, such as nano-catalysts, to improve reaction efficiency and reduce waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, which can reduce environmental pollution and simplify product purification. nih.gov

| Synthetic Approach | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity. nih.govacs.org |

| Flow Chemistry | Enhanced control, improved safety, scalability. chemmethod.comchemmethod.comnih.gov |

| Ultrasound-Assisted Synthesis | Increased reaction rates and yields. researchgate.netfrontiersin.org |

| Green Chemistry | Minimized environmental impact, reduced waste, improved safety. nih.govnih.gov |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. researchgate.netmdpi.comresearchgate.net These computational tools can significantly accelerate the process of identifying and optimizing lead compounds by predicting their biological activities and physicochemical properties. connectjournals.comzsmu.edu.ua

For this compound and its analogs, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.orgfrontiersin.orgnih.gov By analyzing a dataset of related pyrazole derivatives with known activities, ML algorithms can build predictive models to guide the design of new analogs with enhanced potency. frontiersin.orgrsc.org

Molecular Docking and Dynamics Simulations: These computational techniques predict the binding affinity and interaction patterns of a ligand with its biological target. nih.govgenescells.ru For this compound, these simulations can help in identifying potential protein targets and in optimizing its structure to improve binding. chemmethod.comchemmethod.comnih.gov

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. genescells.ru AI-powered tools can predict these properties with increasing accuracy, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. chemmethod.comnih.gov

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. By learning from vast chemical databases, these models can propose new pyrazole derivatives that are predicted to be active against a specific target.

The use of these computational methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates. chemmethod.comconnectjournals.com

Identification of Novel and Underexplored In Vitro Biological Targets

While pyrazole derivatives are known to exhibit a wide range of biological activities, the specific targets of many, including this compound, may not be fully elucidated. rsc.orgconnectjournals.com Future research should focus on identifying and validating novel and underexplored in vitro biological targets for this compound and its analogs. A broad spectrum of pharmacological activities has been attributed to pyrazole analogs. researchgate.net

Based on the known activities of other pyrazole derivatives, potential areas of investigation include:

Enzyme Inhibition: Many pyrazole compounds have been identified as potent enzyme inhibitors. connectjournals.com Potential targets for this compound could include:

Kinases: Cyclin-dependent kinases (CDKs) and PI3-kinases are crucial in cell cycle regulation and signaling, and their dysregulation is often implicated in cancer. nih.gov Pyrazole derivatives have shown inhibitory activity against these enzymes. nih.gov

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. chemmethod.com

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for antibacterial and anticancer drugs. chemmethod.com

Lipoxygenases: These enzymes play a role in inflammatory pathways, and their inhibition could be beneficial in treating inflammatory disorders.

Receptor Modulation: Pyrazole derivatives can act as agonists or antagonists of various receptors. For instance, some pyrazole acetic acids have been investigated as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), which is involved in allergic inflammation.

Signal Transduction Pathways: Investigating the effect of this compound on key signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation, could reveal novel therapeutic opportunities. frontiersin.org

Identifying the specific molecular targets will provide a deeper understanding of the compound's mechanism of action and guide its further development for specific therapeutic indications.

Development of High-Throughput Screening Assays for Broader Mechanistic Understanding

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a cellular model. genescells.ru The development of robust and relevant HTS assays is crucial for understanding the broader mechanistic profile of this compound and for identifying new derivatives with improved activity.

Types of HTS Assays:

Target-Based Screening: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor. nih.gov For example, an enzymatic assay could be developed to screen a library of pyrazole derivatives for their ability to inhibit a specific kinase. High-throughput virtual screening (HTVS) can be used as a cost-effective initial step to prioritize compounds for experimental testing. chemmethod.comchemmethod.com

Phenotypic Screening: This approach involves testing compounds in a cell-based or whole-organism model to identify those that produce a desired phenotypic change, without prior knowledge of the specific molecular target. nih.gov For instance, a coculture-based screening assay could be used to identify pyrazole derivatives that selectively inhibit the growth of cancer cells while sparing normal cells. nih.gov

Fragment-Based Screening: This technique uses smaller, fragment-like molecules to identify binding sites on a protein target. acs.org Hits from a fragment screen can then be elaborated into more potent, drug-like molecules. A library of halogenated fragments, including pyrazole-containing fragments, has been shown to be effective in identifying binding hotspots on proteins. acs.org

Data Analysis and Interpretation:

The large datasets generated from HTS require sophisticated data analysis tools to identify true hits and to discern structure-activity relationships (SAR). nih.gov Machine learning algorithms can be employed to analyze HTS data and build predictive models to guide the next round of compound design and synthesis.

Interdisciplinary Research Collaborations and Translational Research Opportunities

The successful translation of a promising compound from the laboratory to the clinic requires a collaborative effort from researchers across multiple disciplines. For this compound, fostering interdisciplinary collaborations will be key to realizing its therapeutic potential.

Key Areas for Collaboration:

Medicinal and Synthetic Chemistry: Chemists will be responsible for designing and synthesizing novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Biology: Computational scientists can use AI and molecular modeling to guide the design of new compounds, predict their properties, and elucidate their mechanism of action.

Pharmacology and Cell Biology: Biologists will be essential for developing and running the in vitro and in vivo assays to evaluate the biological activity and safety of the synthesized compounds.

Translational Medicine: Clinicians and translational scientists can provide valuable insights into the unmet medical needs and help to design preclinical and clinical studies that are relevant to human disease.

Translational Research Opportunities:

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, translational research opportunities include:

Preclinical Development: Once a lead compound with promising activity and a favorable safety profile has been identified, it will need to undergo extensive preclinical testing in animal models of disease to assess its efficacy and to gather the necessary data to support an Investigational New Drug (IND) application.

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with a pyrazole-based therapy would be a significant step towards personalized medicine.

Clinical Trials: If the preclinical data is promising, the compound can then move into clinical trials to evaluate its safety and efficacy in humans.

By fostering a collaborative and translational research environment, the scientific community can work together to unlock the full therapeutic potential of this compound and other promising pyrazole derivatives.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for pyrazole derivatives: use fume hoods, nitrile gloves, and eye protection. Conduct thermal stability tests (DSC/TGA) to assess explosion risks. Emergency protocols should include spill neutralization (e.g., sodium bicarbonate for acid spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.